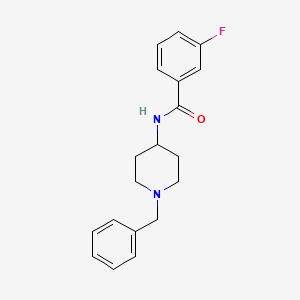

N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide

描述

N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide is a benzamide derivative characterized by a benzylpiperidine scaffold substituted with a fluorine atom at the meta position of the benzamide ring. This compound has garnered attention due to its structural similarity to ligands targeting sigma receptors, acetylcholinesterase (AChE), and antiprion agents. Its core structure—comprising a piperidine ring linked to a benzyl group and a fluorinated benzamide moiety—allows for versatile interactions with biological targets, making it a subject of interest in medicinal chemistry and neuropharmacology .

属性

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O/c20-17-8-4-7-16(13-17)19(23)21-18-9-11-22(12-10-18)14-15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCPSUFVZQZSHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=CC=C2)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide typically involves multiple steps. One common method starts with the preparation of 1-benzylpiperidin-4-ylamine, which is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination.

化学反应分析

Types of Reactions

N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom in the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

科学研究应用

N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide has applications spanning chemistry, biology, medicine, and industry. Its mechanism of action involves interaction with molecular targets like receptors in the central nervous system, potentially acting as an agonist or antagonist to modulate neurotransmitter activity and influence signaling pathways.

Scientific Research Applications

Chemistry

N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide serves as a building block in synthesizing complex molecules. It can undergo oxidation to form corresponding carboxylic acids, reduction to form amines, and substitution to create substituted benzamides.

Biology

This compound is studied for interactions with biological targets, such as receptors and enzymes. In vitro studies have demonstrated that fluorobenzamides, including N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, exhibit high affinities to sigma receptors . Specifically, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide binds to sigma receptors with high affinity (Ki = 3.4 nM in guinea pig brain membranes) and high selectivity (sigma-2/sigma-1 = 120) .

Medicine

N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide is investigated for potential therapeutic effects, particularly in neuropharmacology. A related compound, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, has been evaluated as a sigma receptor radioligand . Studies in rats indicate that its uptake in the brain is selective to haloperidol-sensitive sigma sites, suggesting its potential for PET imaging of sigma receptors in humans .

Industry

The compound is utilized in developing new materials and chemical processes.

Therapeutic Potential in Neurodegenerative Diseases

作用机制

The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may act as an agonist or antagonist, modulating the activity of neurotransmitters and influencing various signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Structural Analogues and Activity Profiles

The benzylpiperidine-benzamide scaffold is a common motif in compounds targeting sigma receptors, AChE, and prion-related pathologies. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Key Analogues

Key Findings from Comparative Studies

Positional Effects of Fluorine Substitution

- However, its 2-fluoro isomer (N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide) exhibits high sigma-2 receptor affinity (Ki = 3.4 nM) and selectivity (sigma-2/sigma-1 = 120) . Fluorine positioning likely alters steric and electronic interactions with receptor binding pockets, influencing selectivity.

- In antiprion studies, Compound 32 (N-(1-benzylpiperidin-4-yl) sidechain) demonstrated superior activity compared to homologs with extended alkyl chains or substituted benzyl groups, highlighting the importance of the benzylpiperidine core .

Sigma Receptor Selectivity

- N-(1-Benzylpiperidin-4-yl)phenylacetamides show nanomolar affinity for sigma-1 receptors, underscoring the role of the benzylpiperidine moiety in sigma-1 engagement . In contrast, 2-fluorobenzamide derivatives favor sigma-2 receptors, suggesting that the benzamide substituent directs receptor subtype selectivity .

Multitarget Potential

- The benzylpiperidine-benzamide scaffold can be modified for diverse targets. For example, Compound 17 incorporates a triazole-chromenone group to achieve AChE inhibition, whereas antiprion and sigma receptor ligands retain simpler benzamide substitutions .

生物活性

N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry, primarily due to its biological activity as a sigma-1 receptor antagonist. This article explores the detailed biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide is C19H21FN2O, with a molecular weight of 312.38 g/mol. The compound features a piperidine ring substituted with a benzyl group and a fluorobenzamide moiety, which is crucial for its biological activity.

N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide primarily acts as an antagonist at sigma-1 receptors. Sigma receptors are implicated in various neurological processes, including pain modulation and neuroprotection. The antagonism of these receptors has been linked to potential therapeutic effects in treating chronic pain conditions and neurodegenerative diseases.

Binding Affinity

Research indicates that N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide exhibits high binding affinity for sigma receptors. For instance, studies have shown that it interacts favorably with sigma receptors, contributing to its analgesic effects. In vitro studies have reported a Ki value (inhibition constant) of approximately 6.0 nM for related compounds, indicating strong receptor interaction .

Synthesis Methods

The synthesis of N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide typically involves several key steps:

- Formation of the Piperidine Ring : The piperidine structure is synthesized through standard organic reactions involving appropriate precursors.

- Substitution Reactions : The introduction of the benzyl and fluorobenzamide groups is achieved through nucleophilic substitution reactions.

- Characterization : The compound is characterized using techniques such as NMR spectroscopy and single-crystal X-ray diffraction to confirm its structure and purity.

Alternative synthesis methods, such as microwave-assisted synthesis or solvent-free conditions, have been explored to enhance yields and reduce reaction times.

Pharmacological Applications

N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide has shown potential applications in various therapeutic areas:

- Pain Management : Its role as a sigma-1 receptor antagonist suggests efficacy in reducing neuropathic pain through modulation of pain pathways.

- Neuroprotection : By interacting with sigma receptors, the compound may offer protective effects against neurodegeneration.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals distinct properties that highlight the uniqueness of N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide | Similar piperidine and fluorobenzamide structure | Exhibits different receptor selectivity |

| N-(1-benzylpiperidin-4-yl)-2-fluorobenzamide | Variation in fluorine position | Potentially altered pharmacodynamics |

| N-(1-benzylpiperidin-4-yl)-3-chlorobenzamide | Chlorine instead of fluorine | May show different biological activities |

The specific receptor binding profile of N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide contributes to its potential efficacy in pain management compared to these analogs.

Case Studies and Research Findings

Recent studies have focused on the biological activity of N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide in various models:

- In Vivo Studies : Animal models have demonstrated that administration of this compound can lead to significant reductions in pain response, supporting its use as an analgesic agent.

- Molecular Docking Studies : Computational studies have predicted favorable interactions between the compound and sigma receptors, further validating its potential therapeutic applications .

常见问题

Q. What are the recommended synthetic routes for N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via amide coupling between 3-fluorobenzoic acid derivatives and 1-benzylpiperidin-4-amine. A general procedure involves refluxing acyl chlorides with amines in anhydrous acetonitrile, followed by purification via recrystallization or column chromatography . Optimization may include varying solvents (e.g., DMF for higher solubility), adjusting stoichiometry, or using coupling agents like HATU to improve yields. Reaction monitoring via TLC or HPLC is critical to identify intermediates and byproducts .

Q. How can structural characterization of N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide be performed to confirm purity and identity?

Key techniques include:

- NMR Spectroscopy : H and C NMR to verify piperidine ring conformation, benzyl group integration, and fluorine coupling patterns. For example, the benzyl protons resonate at δ 7.32–7.24 ppm (multiplet), while the piperidine protons appear as distinct multiplets between δ 3.15–2.32 ppm .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- HPLC : Assess purity (>95% recommended for pharmacological studies) using reverse-phase columns (C18) and UV detection at 254 nm .

Q. What safety protocols are essential when handling N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 1B for skin corrosion) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory irritant, GHS H335) .

- Spill Management : Absorb with inert material (e.g., sand) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. What pharmacological targets are associated with N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide, and how are binding assays designed?

The compound’s structural analogs (e.g., N-(1-benzylpiperidin-4-yl)phenylacetamides) show high affinity for sigma-1 receptors (σ1R), implicated in neuroprotection and cancer. Assays involve:

- Radioligand Binding : Compete with H-(+)-Pentazocine in transfected cell membranes (e.g., CHO-K1 cells) to determine IC values .

- Functional Assays : Measure intracellular Ca flux or ER stress response modulation in neuronal models .

Q. How do structural modifications (e.g., fluorination, benzyl substitution) impact the compound’s bioactivity and selectivity?

- Fluorine Position : 3-Fluoro substitution on the benzamide enhances metabolic stability and σ1R affinity due to electronegativity and steric effects .

- Benzyl Group : Removal or substitution (e.g., 4-fluorobenzyl) reduces σ1R binding by >50%, highlighting its role in receptor docking .

- Piperidine Methylation : N-methylation decreases blood-brain barrier permeability but improves solubility .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Batch Purity Analysis : Re-evaluate compound purity via HPLC-MS to rule out impurities (e.g., unreacted starting materials) .

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) across studies. For example, σ1R binding assays vary significantly between rat brain homogenates and recombinant systems .

- Metabolite Interference : Use hepatic microsomes to identify active metabolites that may contribute to off-target effects .

Q. How can polymorphism or crystallographic variations affect the compound’s physicochemical properties?

- Crystal Packing : Noncovalent interactions (e.g., C–F···H–N) influence solubility and melting points. X-ray diffraction of polymorphs reveals differences in hydrogen-bonding networks and lattice stability .

- Mechanical Properties : Nanoindentation studies on polymorphs correlate crystal slip planes with tabletability in formulation research .

Q. What analytical methods are used to assess stability under varying storage conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via:

- HPLC-PDA : Detect hydrolysis products (e.g., free 3-fluorobenzoic acid).

- LC-MS/MS : Identify oxidative byproducts (e.g., N-oxide derivatives) .

- Long-Term Stability : Store at −20°C in amber vials under inert gas (argon) to prevent photolysis and oxidation .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。